2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique combination of a benzothiazole ring and a thiadiazole ring connected via a piperazine linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the thiadiazole and benzothiazole rings via a piperazine linker.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives
- Indole derivatives containing benzothiazole moieties
Uniqueness
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H17N5S2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H17N5S2/c1-2-4-13-12(3-1)17-15(22-13)20-7-9-21(10-8-20)16-19-18-14(23-16)11-5-6-11/h1-4,11H,5-10H2 |
InChI Key |
DUKSCNBTOJTHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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